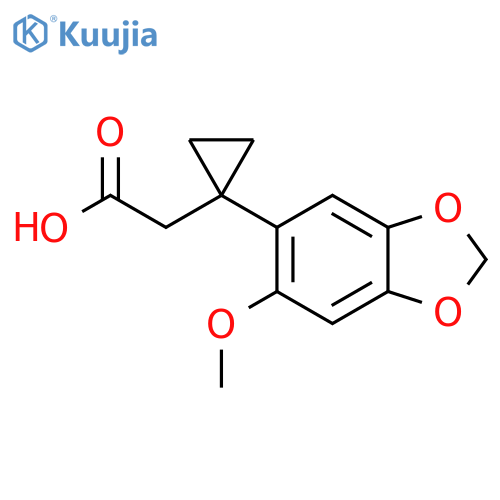Cas no 1892309-98-6 (2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid)

1892309-98-6 structure
商品名:2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid
2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid
- EN300-1990128
- 2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid
- 1892309-98-6
-
- インチ: 1S/C13H14O5/c1-16-9-5-11-10(17-7-18-11)4-8(9)13(2-3-13)6-12(14)15/h4-5H,2-3,6-7H2,1H3,(H,14,15)
- InChIKey: FNAWWOYHAQPJDX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C2C(=CC=1C1(CC(=O)O)CC1)OCO2
計算された属性
- せいみつぶんしりょう: 250.08412354g/mol
- どういたいしつりょう: 250.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 65Ų
2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990128-0.1g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 0.1g |
$1508.0 | 2023-09-16 | ||
| Enamine | EN300-1990128-0.5g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-1990128-1.0g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 1g |
$1714.0 | 2023-05-31 | ||
| Enamine | EN300-1990128-5g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 5g |
$4972.0 | 2023-09-16 | ||
| Enamine | EN300-1990128-5.0g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 5g |
$4972.0 | 2023-05-31 | ||
| Enamine | EN300-1990128-0.25g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1990128-2.5g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 2.5g |
$3362.0 | 2023-09-16 | ||
| Enamine | EN300-1990128-0.05g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1990128-10.0g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 10g |
$7373.0 | 2023-05-31 | ||
| Enamine | EN300-1990128-1g |
2-[1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropyl]acetic acid |
1892309-98-6 | 1g |
$1714.0 | 2023-09-16 |
2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
1892309-98-6 (2-1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropylacetic acid) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1189426-16-1(Sulfadiazine-13C6)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
